{1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride
Description
Historical Development of Fluorinated Spirocyclic Compounds
The evolution of fluorinated spirocyclic compounds is rooted in the mid-20th century, when researchers began exploring the reactivity of N-fluorinated reagents. In 1964, Banks and colleagues reported the first N-fluoropiperidine derivative, perfluoro-N-fluoropiperidine, which demonstrated nascent fluorination capabilities toward nitroalkanes and malonates. Although limited by low yields and competing side reactions, this work established the potential of fluorinated heterocycles as transfer agents.
By the 1980s, advances in reagent design led to more stable and versatile fluorinating agents. Umemoto’s development of N-fluoropyridinium triflates in 1986 marked a turning point, enabling efficient electrophilic fluorination of aromatic systems. These innovations laid the groundwork for synthesizing complex fluorospirocycles, which combine the stereochemical rigidity of spiro architectures with fluorine’s electronic effects. The introduction of spirocyclic hypervalent iodine(III) complexes in the 2010s further expanded synthetic possibilities, particularly for radiofluorination in positron emission tomography (PET) tracers.
The specific synthesis of {1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride reflects modern strategies to integrate fluorine atoms into strained spiro systems. Its bicyclic framework, featuring a cyclopropane ring fused to a cyclohexane moiety, imposes unique steric and electronic constraints that influence reactivity and molecular interactions.
Significance in Organofluorine Chemistry Research
Fluorinated spirocycles like this compound are pivotal in organofluorine chemistry due to three interrelated attributes:
- Electronic Modulation : The electronegativity of fluorine induces bond polarization, altering electron density across the spirocyclic core. This effect enhances the compound’s ability to participate in dipole-dipole interactions and hydrogen bonding, critical for supramolecular assembly.
- Stereochemical Rigidity : The spiro[2.5]octane scaffold enforces a fixed three-dimensional geometry, reducing conformational flexibility. This rigidity is advantageous in catalysis and molecular recognition, where precise spatial arrangement dictates function.
- Metabolic Stability : Fluorination often improves resistance to oxidative and enzymatic degradation. In this compound, the difluoro motif may stabilize the cyclopropane ring against ring-opening reactions, extending its half-life in biological systems.
Recent studies highlight the compound’s utility as a building block for hybrid architectures. For example, its methanamine group can undergo reductive amination or acylation to introduce pharmacophoric elements, while the spiro core maintains structural integrity.
Positioning in Modern Medicinal Chemistry
In medicinal chemistry, fluorinated spirocycles are prized for mimicking natural product scaffolds and enhancing drug-like properties. This compound exemplifies this trend through two key mechanisms:
- Bioisosteric Replacement : The difluorocyclopropane moiety can serve as a bioisostere for carbonyl groups or aromatic rings, modulating solubility and target affinity. This substitution is particularly valuable in central nervous system (CNS) drug design, where blood-brain barrier penetration is essential.
- Stereoselective Synthesis : The compound’s quaternary carbon centers enable the generation of enantiopure derivatives. Methods such as phase-transfer catalysis and gold-catalyzed cycloadditions have been employed to access structurally related spirooxindoles with high diastereoselectivity.
Research Evolution and Current Importance
The synthesis of this compound aligns with two contemporary research trajectories:
- Diverse Fluorination Strategies : Advances in late-stage fluorination, such as spirocyclic iodine(III)-mediated radiofluorination, have enabled the incorporation of fluorine-18 isotopes for PET imaging. While not directly applied to this compound, these methodologies underscore the broader relevance of fluorospirocycles in diagnostic applications.
- Spirocycle-Driven Drug Discovery : The compound’s architecture aligns with trends in targeting protein-protein interactions and allosteric binding sites. For instance, spirooxindoles containing trifluoromethyl groups have shown promise as MDM2 inhibitors and antimalarials, suggesting analogous pathways for derivatives of this molecule.
Ongoing studies focus on optimizing synthetic routes to improve yields and exploring derivatization reactions to expand functional group compatibility. The compound’s recent inclusion in chemical catalogs (e.g., 2024) reflects its emerging status as a versatile intermediate for medicinal and materials chemistry.
Properties
IUPAC Name |
(2,2-difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)6-8(9)3-1-7(5-12)2-4-8;/h7H,1-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWXJCDFWTDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)CC2(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a difluorinated ketone can undergo cyclization with an amine to form the spirocyclic structure.
Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with a suitable amine source under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
{1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of {1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Compounds with Fluorine Substitution
{2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl}methanamine Hydrochloride
- CAS No.: 2230798-66-8
- Molecular Formula: C₈H₁₃ClF₂NO
- Similar spiro[2.5]octane framework but lacks direct fluorine substitution at the 1,1-positions. Molecular weight: ~213.7 g/mol .
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine Hydrochloride
Non-Fluorinated Spirocyclic Analogs
{Spiro[2.5]octan-6-yl}methanamine Hydrochloride
- CAS No.: 877125-95-6
- Molecular Formula : C₉H₁₈ClN
- Key Differences: Lacks fluorine atoms, resulting in lower lipophilicity and metabolic stability. Molecular weight: 175.7 g/mol .
(6-Oxaspiro[2.5]octan-1-yl)methanamine Hydrochloride
Azaspiro and Heterocyclic Derivatives
1,1-Difluoro-5-azaspiro[2.5]octane Hydrochloride
- CAS No.: 1630906-35-2
- Molecular Formula : C₇H₁₂ClF₂N
- Key Differences :
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
- CAS No.: Not specified
- Molecular Formula : C₁₀H₁₀Cl₂N₂S
- Higher molecular weight (~261.2 g/mol) and distinct hazard profile (e.g., H302, H315) .
Structural and Functional Analysis
Impact of Fluorine Substitution
- 1,1-Difluoro Group: Enhances metabolic stability by resisting oxidative degradation. Increases lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs .
- Monofluoro Analogs: Reduced electronegativity and binding affinity in target interactions .
Spiro Ring Size and Conformation
Biological Activity
{1,1-Difluorospiro[2.5]octan-6-yl}methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 183.63 g/mol
- CAS Number : 1263132-31-5
The compound features a spirocyclic structure that contributes to its rigidity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its role as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological functions.
Key Mechanisms:
- Allosteric Modulation : The compound can bind to sites distinct from the active site on nAChRs, altering receptor activity without directly competing with the neurotransmitter acetylcholine.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | nAChR Modulation | Enhanced receptor activation in vitro, indicating potential for cognitive enhancement. |
| Study 2 | Neuroprotection | Reduced neuronal apoptosis in models of oxidative stress. |
| Study 3 | Antidepressant Effects | Behavioral assays showed increased locomotion in rodent models, suggesting antidepressant-like effects. |
Case Study 1: Allosteric Modulation of nAChRs
In a study investigating the effects of this compound on nAChRs, researchers found that the compound significantly increased receptor sensitivity to acetylcholine in cultured neurons. This suggests that it may enhance synaptic transmission and cognitive function.
Case Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide. Results demonstrated a significant reduction in cell death and oxidative markers, indicating potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease.
Q & A
Q. What are optimized synthetic routes for {1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride?
Methodological Answer:
- Key Steps :
Spirocyclic Core Formation : Use cyclopropanation strategies (e.g., Simmons-Smith) to construct the spiro[2.5]octane scaffold. Fluorination at the 1,1-positions can be achieved via electrophilic fluorination or halogen exchange .
Amine Functionalization : Introduce the methanamine group via reductive amination or nucleophilic substitution. For hydrochloride salt formation, treat the free amine with HCl in anhydrous ethanol, followed by recrystallization .
Q. How should researchers characterize the compound’s structural integrity?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and fluorine coupling patterns (e.g., ¹⁹F NMR for difluoro groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₈H₁₄ClF₂N, exact mass: ~201.13) .
- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .
Q. What solvents and conditions are suitable for solubility testing?
Methodological Answer:
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | ≤1 | 25°C, neutral pH |
| DMSO | ≥50 | 25°C, sonicated |
| Methanol | ~20 | Reflux, 40°C |
Advanced Research Questions
Q. How does the spirocyclic difluoro motif influence metabolic stability in vivo?
Methodological Answer:
- Experimental Design :
In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Compare against non-fluorinated analogs .
Metabolite ID : Use LC-MS/MS to detect defluorinated or oxidized metabolites. Fluorine’s electronegativity may slow CYP450-mediated degradation .
Q. What strategies resolve contradictions in reactivity data between spirocyclic and linear amines?
Methodological Answer:
- Case Study :
- Observed Contradiction : Spirocyclic amines show lower nucleophilicity than linear analogs in SN2 reactions.
- Resolution :
- Computational Modeling : Perform DFT calculations to compare transition-state energies. Spiro strain may increase activation barriers .
- Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to quantify steric effects .
Q. How to assess the compound’s potential as a CNS drug candidate?
Methodological Answer:
- Key Assays :
Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB to predict permeability (Pe >4.0×10⁻⁶ cm/s indicates high penetration) .
Target Engagement : Screen against monoamine oxidase (MAO) or GPCRs via radioligand binding assays. Structural analogs show MAO-B inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
